4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide
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Description
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is a chemical compound with the following properties:
- Molecular Formula : C<sub>19</sub>H<sub>27</sub>NO<sub>3</sub>S
- Molecular Weight : 349.49 g/mol
- CAS Number : 902249-05-2
Synthesis Analysis
The synthesis of this compound involves the introduction of a propoxy group and two propyl groups onto the naphthalene scaffold. Specific synthetic routes and conditions may vary, but the overall strategy aims to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide consists of a naphthalene core with the following functional groups:
- A propoxy group (C<sub>3</sub>H<sub>7</sub>O) attached at one position.
- Two propyl groups (C<sub>3</sub>H<sub>7</sub>) attached at other positions.
- A sulfonamide group (–SO<sub>2</sub>NHR) at the 1-position.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, potential transformations include:
- Hydrolysis : Cleavage of the sulfonamide bond under acidic or basic conditions.
- Substitution Reactions : Replacement of the propoxy or propyl groups with other functional groups.
- Reductive Processes : Reduction of the sulfonamide or other functional groups.
Physical And Chemical Properties Analysis
- Solubility : Solubility in various solvents.
- Melting Point : The temperature at which it transitions from solid to liquid.
- Boiling Point : The temperature at which it vaporizes.
- Stability : Reactivity under different conditions.
Safety And Hazards
- Toxicity : Assess its toxicity profile.
- Handling Precautions : Proper lab practices and protective equipment.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Research avenues for 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide include:
- Biological Studies : Investigate its biological activity.
- Synthetic Applications : Explore its utility as a building block.
- Drug Development : Assess its potential as a drug candidate.
Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed information, consult relevant scientific literature12.
properties
IUPAC Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-4-13-20(14-5-2)24(21,22)19-12-11-18(23-15-6-3)16-9-7-8-10-17(16)19/h7-12H,4-6,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBCAILMANRRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide |
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